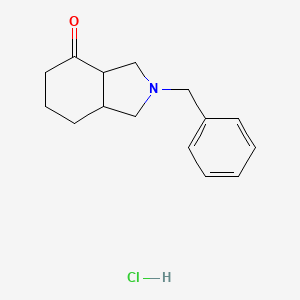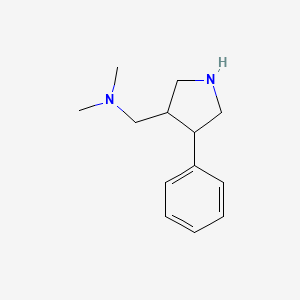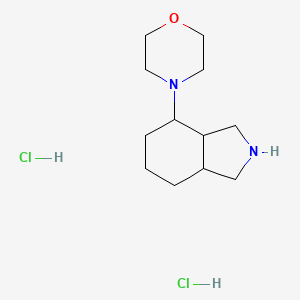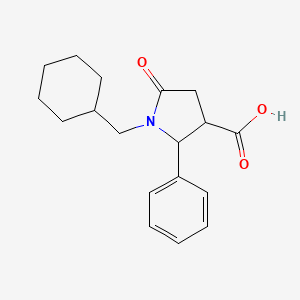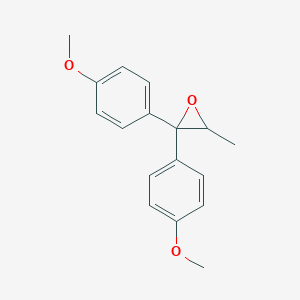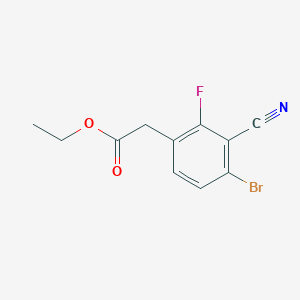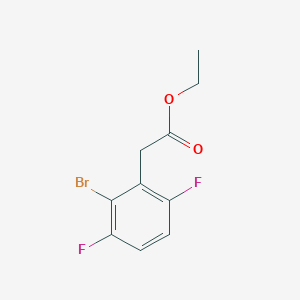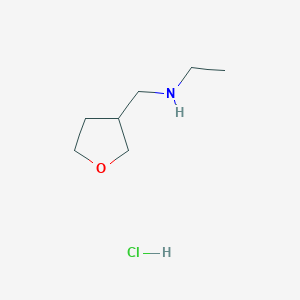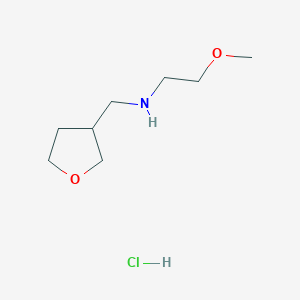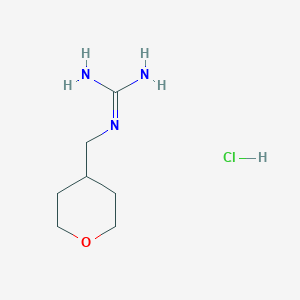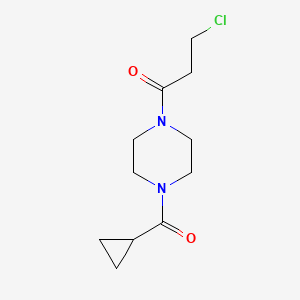
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one, commonly known as CPP-1, is an organic compound with a wide range of applications in scientific research. CPP-1 is a member of the piperazine family and is a cyclic amide compound. It is a colorless, non-hygroscopic crystalline solid with a melting point of 195–197 °C. CPP-1 is soluble in water, alcohol, and other polar solvents.
Applications De Recherche Scientifique
Antifungal Agents
- Application Summary: This compound has been used in the synthesis of potential antifungal agents .
- Methods of Application: The process involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results: The newly synthesized compounds showed promising antifungal activity .
Enantiomer Synthesis
- Application Summary: This compound has been used in the lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-(4-fluorophenyl)propan-1-ol, 3-chloro-1-(4-iodophenyl)propan-1-ol, and 3-chloro-1-phenylpropan-1-ol .
- Methods of Application: The procedure is based on the enantiomer-selective acylation of the racemic alcohols in presence of lipase from Pseudomonas fluorescens (LAK) followed by the lipase from Candida rugosa (CRL) mediated hydrolysis of previously obtained enantiomerically enriched 1-aryl-3-chloropropyl esters .
- Results: The reactions were stopped at different conversions to produce enantiopure (S)-1-aryl-3-chloropropan-1-ols and ®-1-aryl-3-chloropropyl acetates .
Antioxidant Agents
- Application Summary: This compound has been used in the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with antioxidant activity .
- Methods of Application: The process involves base condensation reaction of 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one with different amino acids .
- Results: Among the derivatives, compound 2d showed significant antioxidant activities followed by 2h, 2i, 2j and 2k .
Chromanone Derivatives
- Application Summary: Chromanone or Chroman-4-one is an important heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
- Methods of Application: The procedure involves the synthesis of chromanone analogs which show various biological activities .
- Results: Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Antioxidant Activity
- Application Summary: This compound has been used in the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with antioxidant activity .
- Methods of Application: The process involves base condensation reaction of 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one with different amino acids .
- Results: Among the derivatives, compound 2d showed significant antioxidant activities followed by 2h, 2i, 2j and 2k .
Antifungal Agents
- Application Summary: This compound has been used in the synthesis of potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
- Methods of Application: The process is mediated by polyphosphoric acid (PPA) .
- Results: The newly synthesized compounds showed promising antifungal activity .
Propriétés
IUPAC Name |
3-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEYJPNYLFUVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)
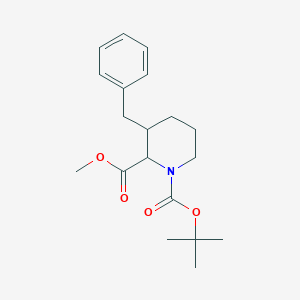
![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)
